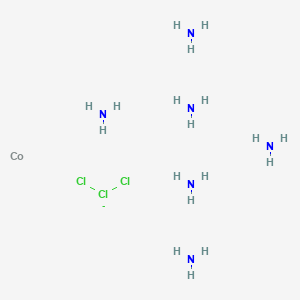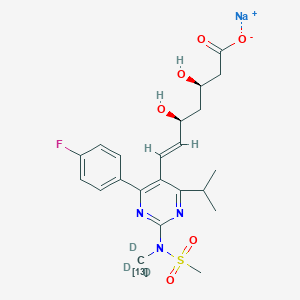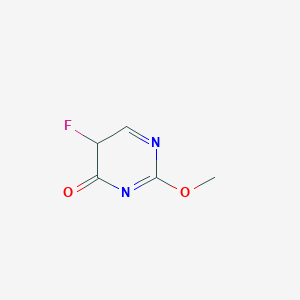
5-Fluoro-2-methoxyuracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methoxyuracil is a fluorinated pyrimidine derivative It is structurally similar to uracil, one of the four nucleobases in the nucleic acid of RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxyuracil typically involves the fluorination of uracil derivatives. One common method includes the reaction of uracil with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and methylation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-2-methoxyuracil undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its electronic properties and reactivity.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted uracil derivatives.
Oxidation Products: Oxidized forms of the compound, potentially leading to ring-opening products.
Reduction Products: Reduced forms, possibly altering the fluorine or methoxy groups.
Aplicaciones Científicas De Investigación
5-Fluoro-2-methoxyuracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.
Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to 5-fluorouracil, a well-known chemotherapeutic drug.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methoxyuracil involves its incorporation into RNA and DNA, disrupting normal cellular processes. It inhibits the enzyme thymidylate synthase, leading to a depletion of thymidine triphosphate (TTP), which is essential for DNA synthesis and repair. This disruption results in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Comparación Con Compuestos Similares
5-Fluorouracil: A widely used chemotherapeutic agent with a similar structure but lacking the methoxy group.
2-Methoxyuracil: Similar to 5-Fluoro-2-methoxyuracil but without the fluorine atom.
5-Fluoro-2-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.
Uniqueness: this compound’s unique combination of fluorine and methoxy groups provides distinct chemical and biological properties. The methoxy group increases its lipophilicity, potentially enhancing its cellular uptake and distribution compared to 5-fluorouracil. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C5H5FN2O2 |
|---|---|
Peso molecular |
144.10 g/mol |
Nombre IUPAC |
5-fluoro-2-methoxy-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2-3H,1H3 |
Clave InChI |
MPLDFJHDSABNRM-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=O)C(C=N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


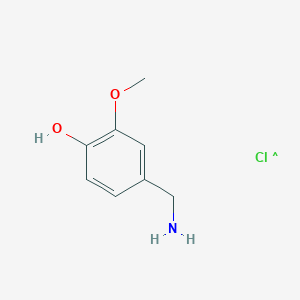

![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)

![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one](/img/structure/B12362863.png)
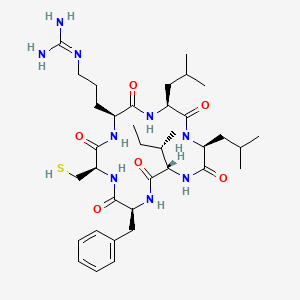
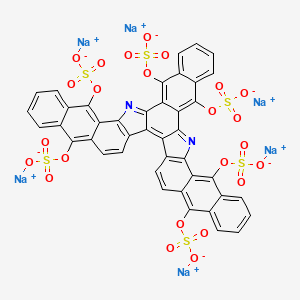
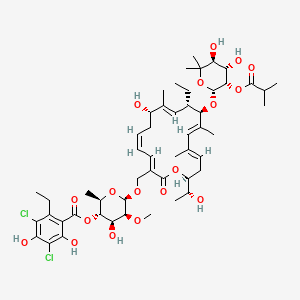
![Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate](/img/structure/B12362903.png)
![6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12362905.png)
